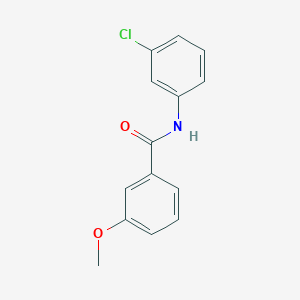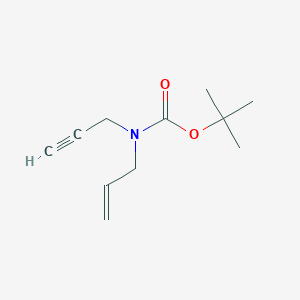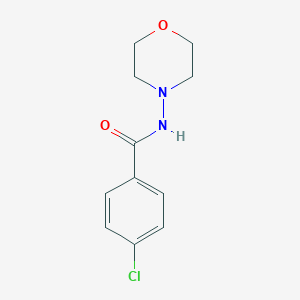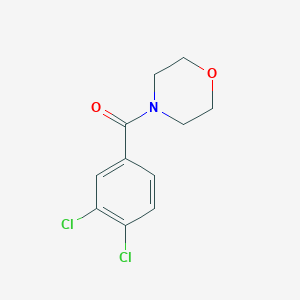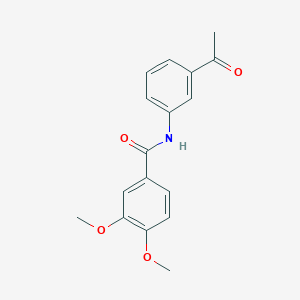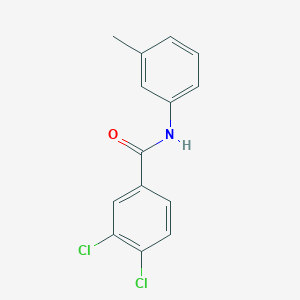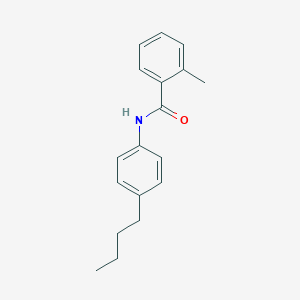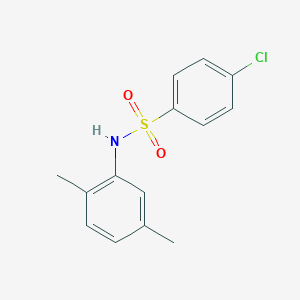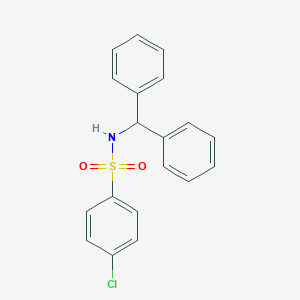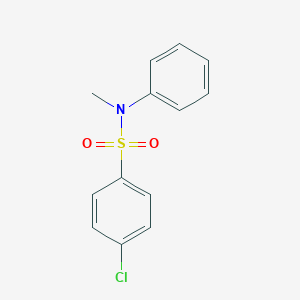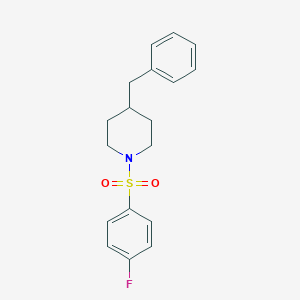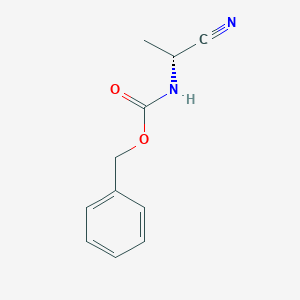
N-(p-Tolyl)-2-naphthylamine
説明
“N-(p-Tolyl)-2-naphthylamine” is a complex organic compound. The “p-Tolyl” part refers to a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R . The “2-naphthylamine” part suggests the presence of a naphthylamine group, which is a naphthalene molecule (a type of polycyclic aromatic hydrocarbon) where one hydrogen atom has been replaced by an amine (-NH2) group.
Chemical Reactions Analysis
The reactivity of “N-(p-Tolyl)-2-naphthylamine” would depend on the specific structure and substitution pattern of the molecule. The presence of the amine group could make it a potential nucleophile, and the aromatic rings could undergo electrophilic aromatic substitution reactions .科学的研究の応用
Toxicity and Environmental Impact
2-Naphthylamine, a related compound, has historical significance in industrial applications but is primarily noted for its toxicity, particularly as a model bladder carcinogen in laboratory studies. Its presence is also noted in environmental settings such as coke ovens, where it is a pyrolysis product. Despite its restricted industrial use, its application in scientific research for health risk assessments remains relevant, especially concerning occupational exposure and its effects on the respiratory tract, mucous membranes, skin, and potential carcinogenicity (Czubacka & Czerczak, 2020).
Medicinal Applications and Molecular Design
Naphthalimide compounds, sharing structural similarities with N-(p-Tolyl)-2-naphthylamine, demonstrate extensive medicinal applications due to their ability to interact with biological molecules. This interaction potential makes them candidates for anticancer agents, with some derivatives entering clinical trials. Their use spans anticancer, antibacterial, antifungal, and antiviral treatments, highlighting their versatility and significance in medicinal chemistry (Gong et al., 2016). Further, their design evolution to enhance DNA binding affinity and antitumor properties underlines the scope of naphthalimide derivatives in cancer therapy (Chen et al., 2018).
Environmental Degradation and Recycling
The compound's relevance extends to environmental sciences, where its analogs, polyaromatic hydrocarbons like naphthalene, are subjects of microbial biodegradation studies. These studies aim at understanding the mechanisms of degradation in polluted sites, which is crucial for bioremediation efforts (Peng et al., 2008). Additionally, chemical recycling research, particularly related to poly(ethylene terephthalate) (PET), showcases the utility of related compounds in generating value-added materials from waste, contributing to sustainable environmental management practices (Karayannidis & Achilias, 2007).
Bioactive Properties and Applications
Bioactive naphthoquinones, which share structural motifs with N-(p-Tolyl)-2-naphthylamine, exhibit a wide array of biological activities. Their distribution in nature and the diverse chemical structures available, ranging from simple monomers to complex derivatives, underscore their potential in developing new biocides and chemotherapeutic agents (Hook et al., 2014).
特性
IUPAC Name |
N-(4-methylphenyl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJHDUPUTZQCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281755 | |
| Record name | N-(p-Tolyl)-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Tolyl)-2-naphthylamine | |
CAS RN |
644-16-6 | |
| Record name | 644-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(p-Tolyl)-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-Tolyl)-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



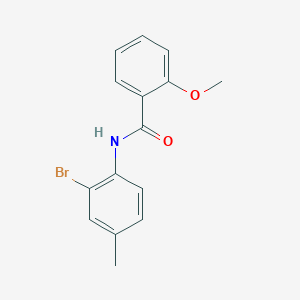
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)
